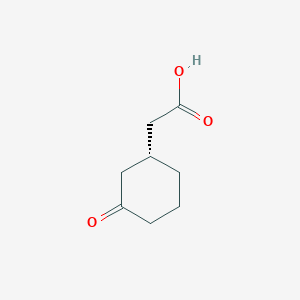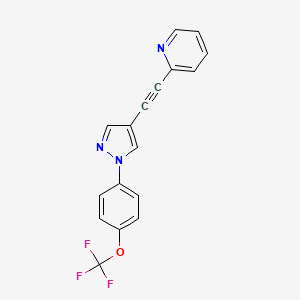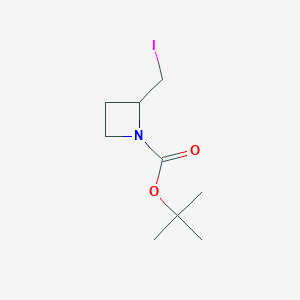
(R)-5-((R)-1-Hydroxypropyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one is a chiral compound belonging to the class of dihydrofurans This compound is characterized by the presence of a hydroxypropyl group attached to the furan ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one typically involves the use of chiral catalysts and enantioselective reactions. One common method is the enantioselective synthesis using a bifunctional quinine/squaramide organocatalyst. This method allows for the formation of enantiomerically enriched dihydrofuran derivatives through domino-type Michael-SN2 reactions . The reaction conditions often involve room temperature and a variety of α-bromonitroalkenes and 1,3-dicarbonyl compounds as starting materials.
Industrial Production Methods
Industrial production of ®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recycling of catalysts and solvents can contribute to the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-fluorobenzenesulfonimide (NFSI) for oxidation , reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted dihydrofuran derivatives.
Scientific Research Applications
®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The furan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanones: These compounds share the small ring structure and high reactivity with ®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one.
Cyclopropane Derivatives: Known for their ring strain and reactivity, similar to dihydrofurans.
Spiro Compounds: These compounds have a spirocyclic structure that imparts unique chemical properties.
Uniqueness
®-5-(®-1-Hydroxypropyl)dihydrofuran-2(3H)-one is unique due to its chiral nature and the presence of both a hydroxypropyl group and a furan ring. This combination of features allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo enantioselective reactions and form enantiomerically enriched products further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(5R)-5-[(1R)-1-hydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-2-5(8)6-3-4-7(9)10-6/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
CVYLTFJOZLOVLX-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@H]([C@H]1CCC(=O)O1)O |
Canonical SMILES |
CCC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
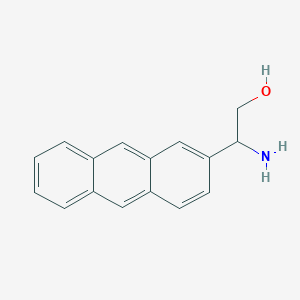

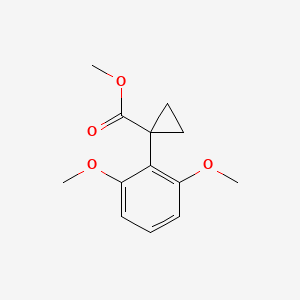

![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
